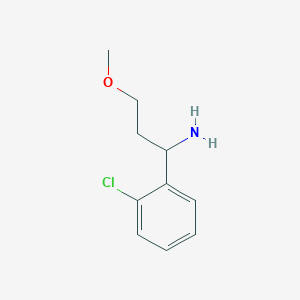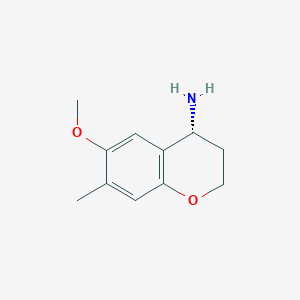
(R)-6-Methoxy-7-methylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Methoxy-7-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 7th position, and an amine group at the 4th position on the chroman ring. The ® configuration indicates the specific spatial arrangement of these groups, which can significantly influence the compound’s biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like methyl iodide in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 7th position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methoxy-7-methylchroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Methoxy-7-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-6-Methoxy-7-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-7-methylchroman-4-amine: Lacks the ® configuration, which may result in different biological activities.
6-Methoxy-7-methylchroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
7-Methylchroman-4-amine: Lacks the methoxy group, which can influence its reactivity and biological activity.
Uniqueness
®-6-Methoxy-7-methylchroman-4-amine is unique due to its specific ® configuration, which can significantly impact its interaction with biological targets and its overall pharmacological profile. This chiral specificity often results in enhanced potency and selectivity compared to its non-chiral or differently configured analogs.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(4R)-6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Clé InChI |
JCXIOPSEMHSFCS-SECBINFHSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1OC)[C@@H](CCO2)N |
SMILES canonique |
CC1=CC2=C(C=C1OC)C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


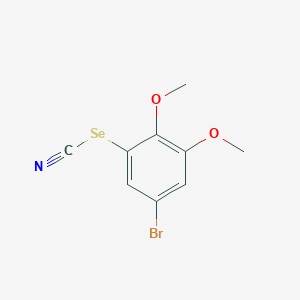
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)

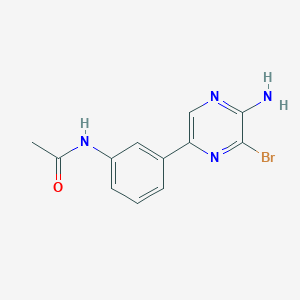
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
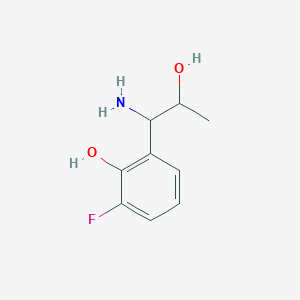
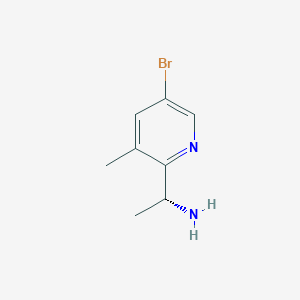

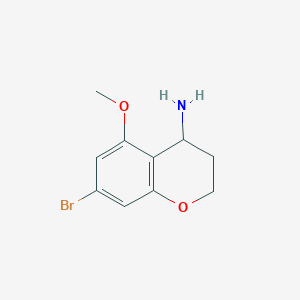

![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

